molecular formula C18H14F3N3OS B6558102 N-[(2,6-difluorophenyl)methyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040654-10-1

N-[(2,6-difluorophenyl)methyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558102
CAS No.: 1040654-10-1
M. Wt: 377.4 g/mol
InChI Key: HABGHMQSCMTKJA-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenylamino group and linked via an acetamide bridge to a 2,6-difluorophenylmethyl moiety. This compound’s structural design combines fluorinated aromatic groups, which are known to enhance metabolic stability and membrane permeability, with a thiazole ring that may contribute to diverse biological interactions.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-11-4-6-12(7-5-11)23-18-24-13(10-26-18)8-17(25)22-9-14-15(20)2-1-3-16(14)21/h1-7,10H,8-9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABGHMQSCMTKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,6-difluorophenyl)methyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : The presence of a thiazole ring and fluorinated phenyl groups.
  • Molecular Formula : C16H15F3N2OS
  • Molecular Weight : 348.36 g/mol

Research indicates that compounds with thiazole structures often exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific mechanism of action for this compound has not been fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cellular signaling pathways.
  • Interference with Protein Synthesis : Similar thiazole derivatives have shown the ability to disrupt protein synthesis in target cells.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : Compounds derived from similar structures have shown IC50 values ranging from 5.1 to 22.08 µM, indicating significant antiproliferative activity. For instance:
    • Compound 16f demonstrated an IC50 of 6.19 µM against HepG2 cells.
    • Compound 16e showed an IC50 of 5.10 µM against MCF-7 cells.

These results suggest that this compound may possess strong anticancer properties comparable to established chemotherapeutics like doxorubicin and sorafenib.

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest:

  • Oral Bioavailability : The compound's design aims for favorable oral bioavailability; however, further studies are needed to confirm this.
  • Metabolism : Initial findings indicate potential metabolic pathways that could affect its efficacy and safety profile.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of thiazole derivatives:

  • Development of 2,4-Diaminothiazole Series : A study highlighted the development of compounds targeting Trypanosoma brucei, showing significant potency and a need for further optimization for pharmacokinetic properties .
  • Antioxidant and Anticancer Activities : A review on thiazolidinones indicated that modifications at specific positions significantly enhance antioxidant and anticancer activities .
  • Preclinical Trials : Ongoing preclinical trials are assessing the efficacy of similar compounds in animal models to establish proof-of-concept before advancing to clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tunisertib (N-[(2,6-Difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide)

  • Structural Features: Replaces the thiazole ring with a pyrazole moiety linked to quinoline and methylpyridine groups.
  • Activity: Acts as a serine/threonine kinase inhibitor, likely due to the pyrazole-quinoline scaffold’s ability to interact with ATP-binding pockets in kinases.

BAY 57-1293 (Pritelivir)

  • Structural Features : Contains a 1,3-thiazole ring substituted with a sulfamoyl group and pyridinylphenyl acetamide.
  • Activity : Inhibits herpes simplex virus helicase-primase, attributed to the sulfamoyl group’s interactions with viral enzymes.
  • Key Differences: The sulfamoyl substituent and pyridinylphenyl group in BAY 57-1293 contrast with the target compound’s 4-fluorophenylamino group, suggesting divergent biological targets .

2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

  • Structural Features : Dichlorophenyl and thiazole groups without fluorination.
  • Activity : Primarily studied for structural properties; crystal data reveal a 79.7° dihedral angle between the phenyl and thiazole rings, influencing hydrogen bonding and packing stability.
  • Key Differences : Chlorine substituents may reduce metabolic stability compared to fluorine, while the planar amide group in the target compound could enhance binding interactions .

N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)

  • Structural Features: Pivalamide substituent on the thiazole ring instead of 4-fluorophenylamino.
  • Activity : Undisclosed, but the bulky pivalamide group may improve solubility or reduce enzymatic degradation compared to aromatic substituents.
  • Key Differences: The absence of the 4-fluorophenylamino group likely alters target specificity .

Structural and Functional Insights

Role of Fluorination

  • The 2,6-difluorophenyl and 4-fluorophenyl groups in the target compound enhance lipophilicity and metabolic stability compared to chlorinated analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) .
  • Fluorine’s electron-withdrawing effects may strengthen hydrogen bonding, as seen in crystal structures of related compounds .

Thiazole vs. Pyrazole/Pyridine Scaffolds

  • Thiazole-containing compounds (e.g., BAY 57-1293) often target viral enzymes, while pyrazole/quinoline scaffolds (e.g., tunisertib) are more common in kinase inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3-Thiazole 2,6-Difluorophenylmethyl, 4-fluorophenylamino Hypothetical kinase inhibitor -
Tunisertib Pyrazole Quinoline, methylpyridine Serine/threonine kinase inhibitor
BAY 57-1293 (Pritelivir) 1,3-Thiazole Sulfamoyl, pyridinylphenyl Herpes antiviral
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 1,3-Thiazole Dichlorophenyl Structural studies
CAS 923121-43-1 1,3-Thiazole Pivalamide, 2,6-difluorophenylmethyl Unknown (drug candidate)

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis, leveraging α-haloketones and thioureas. For the target compound, 2-bromo-1-(4-fluorophenylamino)ethanone reacts with thiourea under basic conditions to form the 2-[(4-fluorophenyl)amino]-1,3-thiazole intermediate. Key parameters include:

  • Solvent : Ethanol or acetic acid, with acetic acid shown to improve yields by stabilizing intermediates via hydrogen bonding.

  • Temperature : 80–100°C for 6–12 hours, ensuring complete cyclization.

  • Yield : 70–85% after recrystallization in ethanol.

Epoxy Ketone Cyclization

Acetamide Side Chain Installation

Acylation of 2,6-Difluorobenzylamine

The (2,6-difluorophenyl)methyl group is introduced via acylation of 2,6-difluorobenzylamine with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine. The resulting N-[(2,6-difluorophenyl)methyl]chloroacetamide is then coupled to the thiazole intermediate.

  • Conditions : 0–5°C, 2-hour reaction time.

  • Yield : 88–92% after aqueous workup.

Nucleophilic Substitution

The chloroacetamide undergoes nucleophilic substitution with the thiazole’s 4-position (activated as a bromide or iodide). Using potassium carbonate in DMF at 60°C for 4 hours, the coupling achieves 75–80% yield.

Convergent Synthesis via Solid-Phase Approaches

Automated solid-phase synthesis (SPS) offers a scalable alternative. The thiazole core is assembled on 2-chlorotrityl resin, with sequential additions of:

  • 4-Fluoroaniline via SNAr reaction.

  • N-[(2,6-difluorophenyl)methyl]bromoacetamide for side-chain incorporation.

  • Cleavage with trifluoroacetic acid (TFA) to yield the final product.

  • Purification : In-line scavenger resins remove excess reagents, achieving >95% purity by HPLC.

Optimization and Process Challenges

Solvent and Temperature Effects

  • Acetic acid outperforms DMF and DMSO in thiazole cyclization due to hydrogen bonding with intermediates, reducing energy barriers by 2.88 kcal/mol.

  • Elevated temperatures (>100°C) risk decomposition of fluorinated aromatics, necessitating precise thermal control.

By-Product Mitigation

  • Isothiourea intermediates form competitively during cyclization but are minimized by excess thiourea (1.2 equiv).

  • O-alkylation of the acetamide side chain is suppressed using bulky bases like DIPEA.

Analytical Characterization

Analytical Method Key Data
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 7H, Ar-H), 4.41 (d, 2H, CH2), 3.82 (s, 2H, COCH2).
HPLC Rt = 12.3 min (C18 column, 70:30 MeCN/H2O), purity >99%.
HRMS [M+H]+ calcd. for C19H14F3N3OS: 406.0832; found: 406.0829.

Comparative Evaluation of Methods

Method Yield Purity Scalability Complexity
Hantzsch Synthesis70–85%>98%ModerateHigh
Epoxy Ketone Route83–92%>95%HighModerate
Solid-Phase Synthesis65–75%>95%IndustrialLow

The epoxy ketone route balances yield and scalability, while SPS excels in automation but requires specialized equipment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[(2,6-difluorophenyl)methyl]-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and heterocycle formation. Key steps include:

  • Thiazole ring formation : Reacting 4-fluorophenylthiourea with α-bromoacetamide derivatives under reflux in DMF at 80–100°C .
  • Amide coupling : Using HATU or DCC as coupling agents in dichloromethane (DCM) with triethylamine as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures yield >85% purity .
    • Critical Parameters : Temperature control (±2°C) during thiazole formation and anhydrous conditions for amide coupling are essential to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine atoms at 2,6-positions on the phenyl ring) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 418.12) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological target interactions of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Density Functional Theory (DFT) to model electrophilic/nucleophilic sites. For example, the thiazole nitrogen and acetamide carbonyl are reactive hotspots .
  • Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. The fluorophenyl groups show strong hydrophobic interactions with kinase active sites .
  • ADMET prediction : Tools like SwissADME assess logP (~3.2) and solubility (<10 µM), indicating moderate bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .
  • Dose-response curves : Triplicate experiments with 8–10 concentration points to calculate robust IC50 values. Address outliers via Grubbs’ test .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., solvent DMSO vs. ethanol) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea to reduce CYP450-mediated oxidation .
  • Halogen scanning : Replace 4-fluorophenyl with chloro or trifluoromethyl groups to improve lipophilicity (clogP increased by ~0.5 units) .
  • Prodrug strategies : Introduce ester moieties at the benzyl position to enhance solubility and in vivo hydrolysis .

Methodological Challenges

Q. What are the key challenges in scaling up synthesis from milligram to gram scale?

  • Methodological Answer :

  • Solvent selection : Replace DMF with toluene/water biphasic systems to simplify purification .
  • Catalyst optimization : Switch from HATU to cheaper EDC/HOBt for amide coupling, reducing costs by 60% .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate temperature adjustments .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
  • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .
  • Microscopy : Confocal imaging with fluorescent probes (e.g., Annexin V-FITC) to track apoptosis in real time .

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